molecular formula C22H21NO5S2 B2649914 Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate CAS No. 895447-61-7

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate

Cat. No.: B2649914
CAS No.: 895447-61-7
M. Wt: 443.53
InChI Key: TUKKZRABSSYZDU-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate is a thiophene-based derivative featuring three key substituents:

  • Phenyl group at position 5 of the thiophene ring.
  • 2-Tosylacetamido group (-NH-C(O)-CH₂-Ts) at position 2.
  • Ethyl carboxylate (-COOEt) at position 2.

Properties

IUPAC Name

ethyl 3-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-28-22(25)21-18(13-19(29-21)16-7-5-4-6-8-16)23-20(24)14-30(26,27)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKKZRABSSYZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the thiophene ring using a phenyl halide and a Lewis acid catalyst.

    Attachment of the tosylacetamido group: This can be done through a nucleophilic substitution reaction where tosyl chloride reacts with an amine group attached to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new thiophene derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials science for its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tosylacetamido group can enhance its binding affinity to specific proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Carboxylates

A comparative analysis of substituents and functional groups is presented below:

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Reference
Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate (Target) 5-Ph, 3-Tosylacetamido, 2-COOEt Sulfonamide, Ester Not reported -
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 3-Me, 5-OH, 4,7-dione (fused benzo ring) Hydroxy, Diketone, Ester 153–156
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate 3-Ph, 5-OH, 4,7-dione (fused benzo ring) Hydroxy, Diketone, Ester 174–178
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 3-Me, 5-Acetamido, 2,4-diCOOEt Acetamido, Dual Ester Not reported
5-Phenylthiophene-2-carboxylic acid 5-Ph, 2-COOH Carboxylic acid 188–192
Phenyl 2-thiophenecarboxylate 2-COOPh Ester Not reported
Key Observations:

Fused vs. Monocyclic Systems: Compounds in and feature benzo[b]thiophene cores with fused benzene rings and diketone functionalities, which confer rigidity and planar geometry.

Functional Group Diversity: The target’s tosylacetamido group distinguishes it from analogs with hydroxy (e.g., ), acetamido (e.g., ), or carboxylic acid groups (e.g., ). Sulfonamides are known for enhanced hydrogen-bonding capacity and metabolic stability compared to esters or acids.

Substituent Positions : The target’s phenyl group at position 5 contrasts with phenyl esters at position 2 in or methyl groups at position 3 in . Positional differences influence electronic effects (e.g., electron-withdrawing/donating) and steric interactions.

Physicochemical Properties

  • Melting Points : The target’s melting point is unreported, but analogs with hydroxy/diketone groups (e.g., 153–178°C ) and carboxylic acids (188–192°C ) suggest that polar functional groups elevate melting points due to intermolecular hydrogen bonding.
  • Solubility: The tosylacetamido group in the target may improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar esters like phenyl 2-thiophenecarboxylate .

Biological Activity

Ethyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which is modified by a phenyl group and a tosylacetamido substituent. Its molecular formula is C18H19N1O4SC_{18}H_{19}N_{1}O_{4}S with a molecular weight of approximately 357.42 g/mol. The presence of the thiophene moiety is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:

  • Formation of the thiophene core through cyclization reactions.
  • Introduction of the tosylacetamido group via acylation methods.
  • Esters formation to yield the final product.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Inhibition (%)
This compoundTBDTBD
Control (Standard Antibiotic)10100

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays such as DPPH scavenging and ABTS assays. Compounds with similar structures have shown promising results in scavenging free radicals, indicating potential applications in preventing oxidative stress-related diseases.

Assay TypeIC50 (µM)Comparative Standard
DPPH ScavengingTBDAscorbic Acid (20 µM)
ABTS ScavengingTBDTrolox (15 µM)

Case Studies

  • Antitubercular Activity : In a study evaluating the antitubercular activity of thiophene derivatives, compounds were tested against Mycobacterium tuberculosis. This compound showed moderate inhibitory effects, suggesting further investigation into its mechanism of action could be beneficial.
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of similar compounds in vitro. The results indicated that these compounds could inhibit pro-inflammatory cytokines, highlighting their potential as therapeutic agents for inflammatory diseases.

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